N-(5-tert-butyl-1,2-oxazol-3-yl)-2,5-dimethoxybenzenesulfonamide
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Description
“N-(5-tert-butylisoxazol-3-yl)-2,5-dimethoxybenzenesulfonamide” is a chemical compound that has been studied for its potential therapeutic applications . It is part of a family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . This compound is of immense importance due to its wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of “N-(5-tert-butylisoxazol-3-yl)-2,5-dimethoxybenzenesulfonamide” involves the design and creation of a series of novel N-(5-(tert-butyl)isoxazol-3-yl)-N’-phenylurea derivatives . The focus of the synthesis is on the fused rings, leading to the discovery of compounds with high potency against FLT3-ITD-bearing MV4-11 cells and significantly inhibitory activity toward FLT3 .Molecular Structure Analysis
The linear formula of this compound is C13H15N3O2 . The molecular weight is 245.283 . The structure of this compound is based on the isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-15(2,3)13-9-14(16-22-13)17-23(18,19)12-8-10(20-4)6-7-11(12)21-5/h6-9H,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUQPWPUQLKCEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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